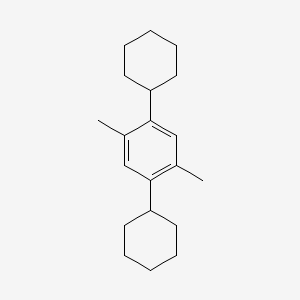
Cyclohexane, (1-hexyltetradecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, (1-hexyltetradecyl)-, also known as 7-Cyclohexyleicosane, is a chemical compound with the molecular formula C26H52. It is a derivative of cyclohexane, where a hexyltetradecyl group is attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, (1-hexyltetradecyl)- typically involves the alkylation of cyclohexane with a hexyltetradecyl halide under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, (1-hexyltetradecyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, (1-hexyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the hexyltetradecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Cyclohexane, (1-hexyltetradecyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl cyclohexanes in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and surfactants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Cyclohexane, (1-hexyltetradecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with the formula C6H12.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group attached.
Cyclohexanone: A cyclohexane derivative with a ketone group attached.
Uniqueness
Cyclohexane, (1-hexyltetradecyl)- is unique due to the presence of the long hexyltetradecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced membrane permeability .
Propiedades
Número CAS |
4443-60-1 |
|---|---|
Fórmula molecular |
C26H52 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
icosan-7-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3 |
Clave InChI |
GWXVVKZIXZETOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


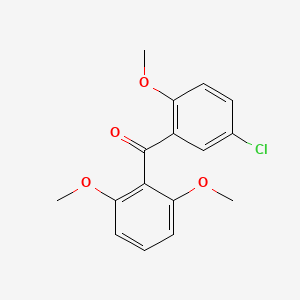
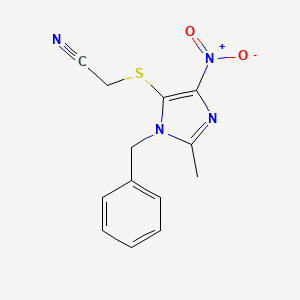
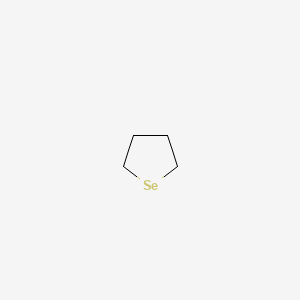

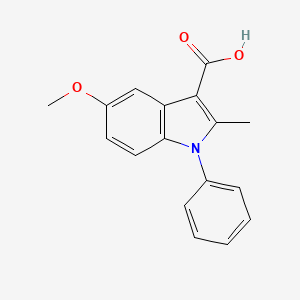
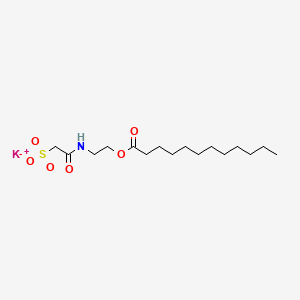

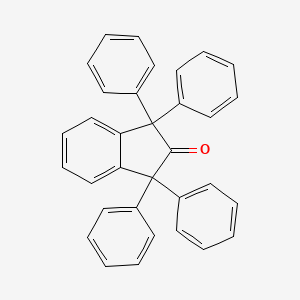
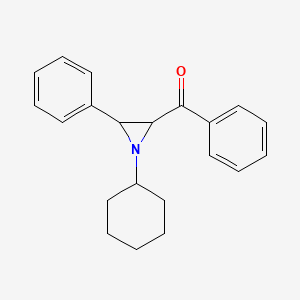

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
